Bcn-OH in Bioorthogonal Chemistry: A Technical Guide
Bcn-OH in Bioorthogonal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions have become indispensable tools for chemical biology, enabling the study of biomolecules in their natural environment and facilitating the development of novel therapeutic and diagnostic agents.[1][2] A key reaction in the bioorthogonal toolkit is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] Within the realm of SPAAC, bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as highly effective reagents due to their optimal balance of reactivity, stability, and hydrophilicity.
This technical guide provides an in-depth overview of Bcn-OH ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol), a versatile alcohol-functionalized BCN derivative. We will explore its core properties, synthesis, reaction kinetics, and applications, with a focus on its utility in bioconjugation and drug development.
Core Properties of Bcn-OH
Bcn-OH, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is a strained cyclooctyne that readily reacts with azides via SPAAC to form a stable triazole linkage. The synthesis of BCN typically yields two diastereomers, endo and exo. The endo isomer is often preferred in bioorthogonal applications and is noted for its high reactivity. The defining feature of Bcn-OH is its hydroxyl group, which serves as a versatile functional handle for conjugation to a wide array of molecules without significantly compromising the reactivity of the strained alkyne.
Below is a diagram illustrating the chemical structures of the endo and exo isomers of Bcn-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Bcn-OH is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | |
| Synonyms | endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, Bcn-OH | |
| CAS Number | 1263166-90-0 | |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | White to off-white powder | |
| Storage | Store at 2-8°C for long-term storage |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary application of Bcn-OH is its participation in SPAAC reactions. The inherent ring strain of the cyclooctyne ring allows it to react rapidly and selectively with azides without the need for a cytotoxic copper catalyst. This bioorthogonality makes it ideal for labeling and conjugating molecules in complex biological media and living cells.
The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.
Quantitative Data: Kinetics and Stability
The efficiency of a bioorthogonal reaction is determined by its kinetics and the stability of the reactants. Bcn-OH exhibits favorable kinetics for SPAAC reactions.
| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference |
| endo-Bcn-OH + Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |
| exo-Bcn-OH + Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |
| Bcn-OH + Benzyl Azide | 0.14 M⁻¹s⁻¹ | CD₃CN/D₂O (3:1) | |
| Bcn-OH + o-quinone | 1824 M⁻¹s⁻¹ | N/A |
While generally stable, Bcn-OH can exhibit instability under certain conditions, particularly strong acidity. This is a critical consideration for applications such as solid-phase oligonucleotide synthesis.
| Condition | Observation | Rate Constant (k) | Reference |
| Acidic (TCA in DCM) | Decomposition follows first-order kinetics | 0.11 s⁻¹ | |
| Acidic (TCA in Toluene) | Decomposition follows first-order kinetics | 0.068 s⁻¹ | |
| On TLC Silica | Degradation via oxidation and hydrolysis | N/A | |
| Cross-Reactivity with Thiols | Non-negligible side reaction | ~10⁻⁴ M⁻¹s⁻¹ |
It has been shown that the undesirable reaction with thiols can be significantly reduced by the presence of a low concentration of β-mercaptoethanol (βME).
Applications in Research and Drug Development
The versatility of the hydroxyl group on Bcn-OH allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool in various fields.
Antibody-Drug Conjugates (ADCs)
Bcn-OH is an important building block for linkers used in ADCs. The BCN moiety allows for a stable, covalent attachment to an azide-modified antibody, while the hydroxyl group can be derivatized to connect a cytotoxic payload. This strategy enables the specific delivery of therapeutic agents to target cells. Molecular docking studies have shown that Bcn-OH can form stable connections with antibodies like pertuzumab, highlighting its potential in targeted cancer therapy.
PROTACs
In the development of Proteolysis Targeting Chimeras (PROTACs), Bcn-OH serves as a versatile anchor for constructing bifunctional linkers. Its hydroxyl group can be readily functionalized, for example, by coupling with glutaric anhydride to create linkers that tether an E3 ligase ligand to a target protein binder. The efficient SPAAC kinetics of BCN ensures effective conjugation in complex biological environments.
Bioconjugation and Imaging
Bcn-OH is widely used for the specific labeling of azide-modified biomolecules, including proteins, nucleic acids, and carbohydrates, for visualization and tracking studies. It can be conjugated to fluorophores, radioactive probes, or other reporter molecules. Furthermore, Bcn-OH serves as a mitochondrial probe and as a control reagent for mitochondria-targeted probes like BCN-TPP.
Experimental Protocols
General Protocol for Antibody Labeling via SPAAC
This protocol provides a general workflow for conjugating a Bcn-OH functionalized molecule to an azide-bearing antibody.
Methodology:
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Antibody Preparation: Generate azide functionalities on the antibody of interest. This can be achieved through metabolic incorporation of azide-containing sugars or by reacting lysine residues with an NHS-azide reagent. Purify the azide-modified antibody.
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Bcn-OH Conjugate Solution: Dissolve the Bcn-OH functionalized molecule (e.g., Bcn-OH-drug) in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).
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Conjugation: Add a molar excess (e.g., 20-30 fold) of the Bcn-OH conjugate to the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The final concentration of the organic solvent (like DMSO) should typically be kept below 20% to maintain protein integrity.
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Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 18 hours. The optimal time depends on the specific reactants and their concentrations.
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Quenching (Optional): For NHS-ester derivatives of Bcn, unreacted reagent can be quenched by adding a small amount of a primary amine solution, such as Tris buffer.
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Purification: Remove unreacted Bcn-OH conjugate and byproducts using a suitable method such as a spin desalting column, size exclusion chromatography, or dialysis.
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Analysis: Characterize the final conjugate to determine the degree of labeling and confirm purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Synthesis of Bcn-OH Derivatives: BCN-Osu
The hydroxyl group of Bcn-OH can be activated for facile reaction with primary amines by converting it to an N-Hydroxysuccinimide (NHS) carbonate.
Reaction: Bcn-OH is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine.
Protocol Outline:
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Dissolve Bcn-OH (1 equivalent) and N,N'-Disuccinimidyl carbonate (2 equivalents) in anhydrous acetonitrile under a nitrogen atmosphere.
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Add triethylamine (approx. 3.2 equivalents) to the solution.
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Stir the reaction mixture overnight at room temperature.
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Dilute the reaction with a 1:1 mixture of ethyl acetate and ether.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting product, [(lR,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-l-yl carbonate (BCN-Osu), by silica flash chromatography.
Conclusion
Bcn-OH is a powerful and versatile reagent in the field of bioorthogonal chemistry. Its favorable balance of strain-promoted reactivity, stability, and aqueous solubility, combined with a functional handle for derivatization, has established it as a benchmark cyclooctyne for copper-free click chemistry. Its successful application in the construction of ADCs, PROTACs, and various bioprobes underscores its importance for researchers, scientists, and drug development professionals who are advancing the frontiers of chemical biology and medicine. As the demand for more sophisticated and multiplexed biological labeling and construction techniques grows, the utility of Bcn-OH and its derivatives is set to expand even further.
